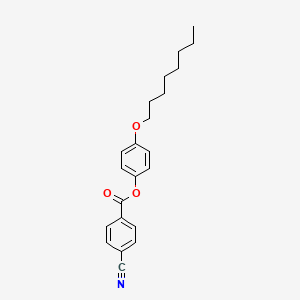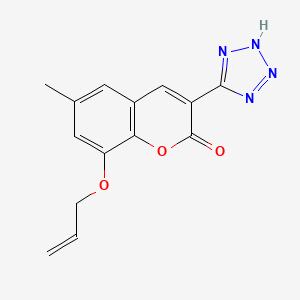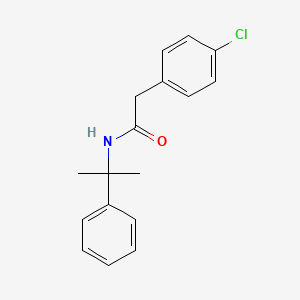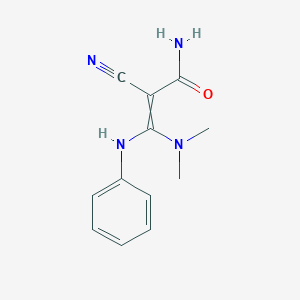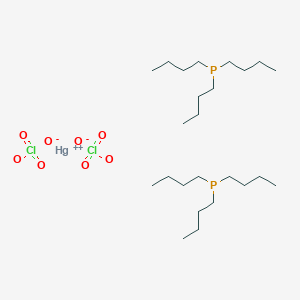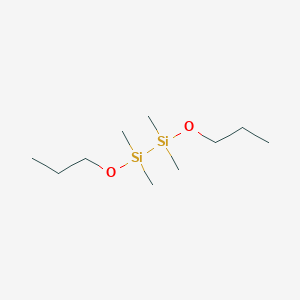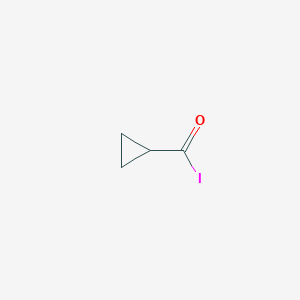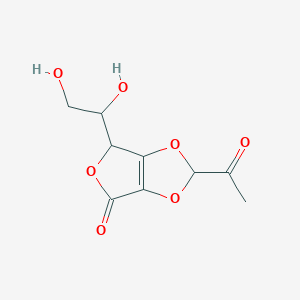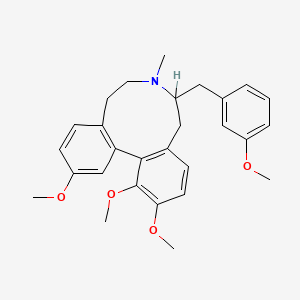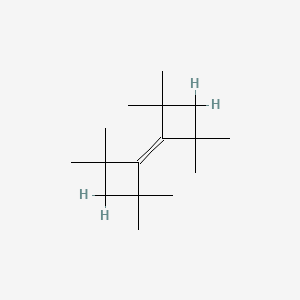
2,2,2',2',4,4,4',4'-Octamethyl-1,1'-bi(cyclobutylidene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) is a complex organic compound characterized by its unique structure, which includes multiple methyl groups attached to a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) typically involves the reaction of cyclobutylidene derivatives with methylating agents under controlled conditions. One common method includes the use of strong bases and methyl iodide to introduce the methyl groups onto the cyclobutylidene framework. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any unsaturated bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) exerts its effects involves interactions with various molecular targets. The compound’s multiple methyl groups can engage in hydrophobic interactions, while its bicyclic structure allows for unique spatial arrangements that can influence its reactivity and binding properties. These interactions can affect pathways involved in organic synthesis and material formation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,4,4’-Tetramethyl-1,1’-bi(cyclobutylidene)
- 2,2’,4,4’,6,6’-Hexamethyl-1,1’-bi(cyclobutylidene)
Uniqueness
2,2,2’,2’,4,4,4’,4’-Octamethyl-1,1’-bi(cyclobutylidene) is unique due to the high degree of methylation, which imparts distinct chemical and physical properties. This high methylation can enhance the compound’s stability and reactivity, making it particularly useful in various applications compared to its less methylated counterparts.
Propiedades
Número CAS |
75993-80-5 |
|---|---|
Fórmula molecular |
C16H28 |
Peso molecular |
220.39 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-2-(2,2,4,4-tetramethylcyclobutylidene)cyclobutane |
InChI |
InChI=1S/C16H28/c1-13(2)9-14(3,4)11(13)12-15(5,6)10-16(12,7)8/h9-10H2,1-8H3 |
Clave InChI |
ZMGORJBLNDSVBG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1=C2C(CC2(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


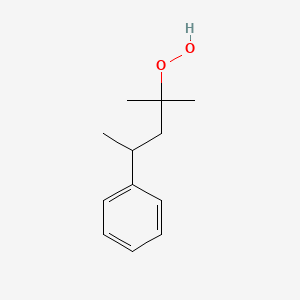
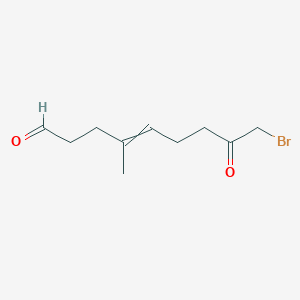
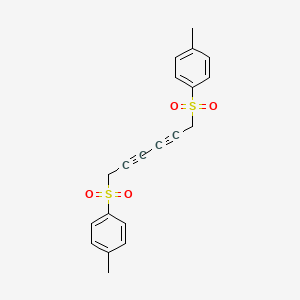

![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
